N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine
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Description
N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine is a useful research compound. Its molecular formula is C15H30N6 and its molecular weight is 294.447. The purity is usually 95%.
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Biological Activity
N,N',N''-Triisobutyl-1,3,5-triazine-2,4,6-triamine is a derivative of triazine that has garnered attention for its potential biological activity. This article explores the compound's synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following molecular formula:
The compound features a triazine core with three isobutyl substituents at the nitrogen positions. This structural configuration is significant as it influences the compound's solubility and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4,6-triamino-1,3,5-triazine with isobutyl halides under basic conditions. The resulting product can be purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.
Anticancer Properties
Research has indicated that triazine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : MV4-11 (biphenotypic B myelomonocytic leukemia), MCF-7 (human breast carcinoma), and A549 (human lung carcinoma).
- IC50 Values : The IC50 values for several triazine derivatives ranged from 1.13 to 4.28 µg/mL against these cancer cell lines .
Table 1 summarizes the antiproliferative activity of selected triazine derivatives:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
4a | MV4-11 | 1.13 |
4b | MCF-7 | 3.18 |
4d | A549 | 2.50 |
4i | MV4-11 | 3.21 |
The mechanism by which this compound exerts its biological effects appears to involve:
- DNA Intercalation : Studies suggest that triazine derivatives can intercalate into DNA strands, disrupting replication and transcription processes .
- Topoisomerase Inhibition : The compound may inhibit topoisomerases I and II, enzymes crucial for DNA unwinding during replication .
Anti-parasitic Activity
In addition to its anticancer properties, this compound has shown potential as an anti-parasitic agent against Toxoplasma gondii. The IC50 values for this activity were reported to be significantly lower than those for standard treatments like sulfadiazine .
Study on Antiproliferative Activity
A notable study involved synthesizing a series of novel triazines and evaluating their antiproliferative effects against various human cancer cell lines. The findings highlighted that specific substitutions on the triazine ring could enhance biological activity while reducing cytotoxicity toward normal cells .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the interaction of this compound with target proteins involved in cancer proliferation and parasitic infections. These studies provide insights into binding affinities and potential active sites for therapeutic intervention .
Properties
IUPAC Name |
2-N,4-N,6-N-tris(2-methylpropyl)-1,3,5-triazine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N6/c1-10(2)7-16-13-19-14(17-8-11(3)4)21-15(20-13)18-9-12(5)6/h10-12H,7-9H2,1-6H3,(H3,16,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPNTJXENMTKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC(=N1)NCC(C)C)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.